molecular formula C11H15Cl2N B1612792 4-(2-Chlorophenyl)piperidine hydrochloride CAS No. 82211-92-5

4-(2-Chlorophenyl)piperidine hydrochloride

Cat. No.: B1612792
CAS No.: 82211-92-5
M. Wt: 232.15 g/mol
InChI Key: BALIJVUSWGOXBJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)piperidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests an affinity for various neurotransmitter receptors, including:

  • Dopamine D2 Receptors : Involved in mood regulation and implicated in disorders such as schizophrenia.
  • Serotonin 5-HT Receptors : Important for mood stabilization and the treatment of anxiety and depression.

Interaction Studies

Research has shown that this compound can modulate neurotransmitter systems effectively. In vitro studies indicate its potential to bind selectively to dopamine and serotonin receptors, which could lead to the development of new medications with fewer side effects compared to existing treatments.

Neurological Disorders

This compound is primarily investigated for its role in treating various neurological conditions. It serves as a lead compound in drug discovery efforts aimed at developing more effective medications for:

  • Depression
  • Anxiety Disorders
  • Schizophrenia

The compound's unique structure allows it to interact selectively with receptor subtypes, potentially leading to improved therapeutic profiles.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains, suggesting that derivatives of this compound may also possess antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

  • Neurochemical Research : A study highlighted its use as a chemical probe in neurochemical research to investigate receptor-ligand interactions .
  • Antimicrobial Studies : Research comparing newly synthesized piperidine derivatives showed enhanced activity against specific fungi when compared to standard drugs like fluconazole .
  • Pharmacological Profiles : Ongoing studies are essential for elucidating the complete pharmacological profile of this compound, focusing on its binding affinity to various biological targets and its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-(2-Chlorophenoxy)piperidine hydrochloride
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

Uniqueness

4-(2-Chlorophenyl)piperidine hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological and chemical properties.

Biological Activity

4-(2-Chlorophenyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its piperidine ring substituted with a chlorophenyl group. Its chemical formula is C11H13ClNC_{11}H_{13}ClN and it has a molecular weight of approximately 201.68 g/mol. This structure is pivotal for its biological interactions.

1. Interaction with Enzymes:
The compound exhibits significant interactions with various enzymes, notably cholinesterases. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

2. Antitumor Activity:
Research indicates that this compound demonstrates antitumor properties against several cancer cell lines, including HCT-116 and PC-3 . The mechanism involves modulation of cell signaling pathways that regulate apoptosis and cellular proliferation.

3. Neuroprotective Effects:
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It modulates pathways associated with oxidative stress and inflammation, potentially reducing neuronal damage .

Biological Activity Overview

Biological Activity Effect Target
Cholinesterase InhibitionIncreases acetylcholine levelsAChE, BuChE
Antitumor ActivityReduces proliferationVarious cancer cell lines
NeuroprotectionProtects neurons from damageNeurotransmitter systems
Antioxidant ActivityReduces oxidative stressCellular pathways

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on the HCT-116 colorectal cancer cell line. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

In a murine model of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory retention and reduced amyloid plaque formation. Behavioral assays demonstrated enhanced cognitive function, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Low Doses: Exhibited therapeutic effects such as antipsychotic activity with minimal adverse effects.
  • High Doses: Associated with neurotoxicity and hepatotoxicity, underscoring the necessity for careful dosage optimization during preclinical studies .

Properties

IUPAC Name

4-(2-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIJVUSWGOXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620367
Record name 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82211-92-5
Record name 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-[4-(2-Chloro-phenyl)-piperidin-1-yl]-ethanone (0.2 g) was dissolved in a solution of aqueous sodium hydroxide (1 N, 5 mL) and ethanol (10 mL) and heated to 50° C. for 6 hours. The solvent was removed by evaporation under vacuum, and the products extracted into ethyl acetate, washed with water (20 mL) then dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was dissolved in a solution of hydrogen chloride in dioxane (4 N, 1 mL) and the solvent evaported to give the title compound as a pale yellow solid (0.12 g). LCMS m/z 196.1 [M+H]+. R.T.=2.46 min (Analytical Method 4).
Name
1-[4-(2-Chloro-phenyl)-piperidin-1-yl]-ethanone
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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